Ethyl 4-[3-(2-chloroanilino)-3-oxopropyl]piperazine-1-carboxylate;hydrochloride
Overview
Description
Ethyl 4-[3-(2-chloroanilino)-3-oxopropyl]piperazine-1-carboxylate;hydrochloride is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a piperazine ring, an ethyl ester group, and a 2-chloroanilino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[3-(2-chloroanilino)-3-oxopropyl]piperazine-1-carboxylate;hydrochloride typically involves multiple steps. One common method begins with the preparation of the intermediate 3-(2-chloroanilino)-3-oxopropylamine. This intermediate is then reacted with ethyl piperazine-1-carboxylate under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require the use of a catalyst to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product’s purity. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-(2-chloroanilino)-3-oxopropyl]piperazine-1-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .
Scientific Research Applications
Ethyl 4-[3-(2-chloroanilino)-3-oxopropyl]piperazine-1-carboxylate;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-[3-(2-chloroanilino)-3-oxopropyl]piperazine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- **Ethyl 4-[3-(2-methylphenyl)amino]-3-oxopropyl]piperazine-1-carboxylate
- **Ethyl 4-[3-(2-chlorophenyl)amino]-3-oxopropyl]piperazine-1-carboxylate
Uniqueness
Ethyl 4-[3-(2-chloroanilino)-3-oxopropyl]piperazine-1-carboxylate;hydrochloride is unique due to the presence of the 2-chloroanilino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific interactions with molecular targets .
Properties
IUPAC Name |
ethyl 4-[3-(2-chloroanilino)-3-oxopropyl]piperazine-1-carboxylate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O3.ClH/c1-2-23-16(22)20-11-9-19(10-12-20)8-7-15(21)18-14-6-4-3-5-13(14)17;/h3-6H,2,7-12H2,1H3,(H,18,21);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOJEWKKGFTBJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CCC(=O)NC2=CC=CC=C2Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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